Cas no 2413904-43-3 (tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate)

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate
- SY354524
- 2-[Boc-(isobutyl)amino]ethanol
- 2413904-43-3
- SCHEMBL24323748
- EN300-2007907
-
- インチ: 1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3
- InChIKey: YYWWTKHHVQMGTC-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CCO)CC(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 217.16779360g/mol
- どういたいしつりょう: 217.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.8Ų
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2007907-10.0g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 10g |
$2762.0 | 2023-05-31 | ||
Enamine | EN300-2007907-1g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 1g |
$485.0 | 2023-09-16 | ||
Enamine | EN300-2007907-0.05g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 0.05g |
$407.0 | 2023-09-16 | ||
Enamine | EN300-2007907-0.1g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 0.1g |
$427.0 | 2023-09-16 | ||
Enamine | EN300-2007907-0.25g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 0.25g |
$447.0 | 2023-09-16 | ||
Enamine | EN300-2007907-0.5g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 0.5g |
$465.0 | 2023-09-16 | ||
Enamine | EN300-2007907-5.0g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 5g |
$1862.0 | 2023-05-31 | ||
Enamine | EN300-2007907-10g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 10g |
$2085.0 | 2023-09-16 | ||
Enamine | EN300-2007907-2.5g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 2.5g |
$949.0 | 2023-09-16 | ||
Enamine | EN300-2007907-1.0g |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
2413904-43-3 | 1g |
$642.0 | 2023-05-31 |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamateに関する追加情報
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate: A Comprehensive Overview
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate, also known by its CAS number No. 2413904-43-3, is a versatile organic compound with a wide range of applications in various industries. This compound is a derivative of carbamic acid, featuring a tert-butyl group and a substituted ethyl chain, making it a valuable intermediate in chemical synthesis. Its structure allows for unique chemical properties, which have been extensively studied in recent years to explore its potential in advanced materials and pharmaceuticals.
The molecular structure of tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate consists of a central carbamate group (-O-CO-NH-) attached to a tert-butyl group and a substituted ethyl chain. This configuration imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for applications in emulsions, surfactants, and drug delivery systems. Recent studies have highlighted its ability to form stable micelles, which can encapsulate hydrophobic drugs, enhancing their bioavailability.
In terms of physical properties, tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate exhibits a melting point of approximately 50°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its thermal stability has been tested under various conditions, showing minimal decomposition up to 150°C, which is advantageous for industrial processing. The compound's solubility and stability make it an ideal candidate for use in coatings, adhesives, and polymer additives.
The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with a diamine or amine derivative in the presence of a base catalyst. Recent advancements in catalytic methods have improved the yield and purity of this compound, reducing production costs and environmental impact. Researchers have also explored the use of green chemistry principles to develop more sustainable synthesis pathways for this compound.
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate finds extensive application in the pharmaceutical industry as an intermediate for drug synthesis. Its ability to form stable amide bonds makes it valuable in peptide synthesis and drug delivery systems. In the agricultural sector, this compound has been studied as a potential ingredient in pesticides and herbicides due to its biodegradable nature and low toxicity to non-target organisms.
In the field of materials science, tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate has been utilized as a building block for polyurethanes and other polymers. Its unique properties enable the creation of materials with enhanced mechanical strength and thermal stability. Recent research has focused on incorporating this compound into biodegradable polymers for use in packaging and biomedical devices.
The environmental impact of tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate has been a topic of interest among scientists. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment. This characteristic makes it an eco-friendly alternative to traditional chemical intermediates used in various industries.
In conclusion, tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate, with its CAS number No. 2413904-43-3, is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical innovation.
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